molecular formula C17H13ClFNO2S B12609957 {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid CAS No. 646515-52-8

{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid

Cat. No.: B12609957
CAS No.: 646515-52-8
M. Wt: 349.8 g/mol
InChI Key: MJEODXWYVDJTHV-UHFFFAOYSA-N
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Description

{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the indole core, typically using a thiol and a chlorinating agent.

    Acetylation: The final step involves the acetylation of the indole derivative to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, leading to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the chlorophenylsulfanyl and fluoro groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    5-Fluoroindole: A simpler indole derivative with a fluorine atom at the 5-position.

    3-Chlorophenylsulfanylindole: An indole derivative with a chlorophenylsulfanyl group.

Uniqueness

{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylsulfanyl group enhances its reactivity, while the fluoro group can improve its stability and binding affinity in biological systems.

Properties

CAS No.

646515-52-8

Molecular Formula

C17H13ClFNO2S

Molecular Weight

349.8 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)sulfanyl-5-fluoro-2-methylindol-1-yl]acetic acid

InChI

InChI=1S/C17H13ClFNO2S/c1-10-17(23-13-4-2-3-11(18)7-13)14-8-12(19)5-6-15(14)20(10)9-16(21)22/h2-8H,9H2,1H3,(H,21,22)

InChI Key

MJEODXWYVDJTHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)SC3=CC(=CC=C3)Cl

Origin of Product

United States

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